Cas no 132-22-9 (Chlorpheniramine)
Chlorpheniramine Chemical and Physical Properties
Names and Identifiers
-
- Chloropheniramine-d4
- CHLORPHENIRAMINE MALEATE
- TRIBUTYL BORATE
- 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- CHLORPHENIRAMINE
- CHLORPHENIRAMINE-D4
- -(4-chlorophenyl)-N,N-dimethyl-
- 1-(p-Chlorophenyl)-1-(2-pyridyl)-3-dimethylamin
- 2-(p-Chloro-α-(2-(dimethylamino)ethyl)benzyl)pyridine
- 2-Pyridinepropanamine, γ
- 4-Chloropheniramine
- Allergican
- Allergisan
- Chlorophenylpyridamine
- Chloroprophenpyridamine
- Chlorprophenpyridamine
- Cloropiril
- Haynon
- Histadur
- n-Propanamine, 3-(4-chlorophenyl)-3-(2-pyridyl)-N,N-dimethyl-
- Polaronil
- Pyridine, 2-[p-chloro-α-[2-(dimethylamino)ethyl]benzyl]-
- 1-(p-chlorophenyl)-1-(2-pyridyl)-3-dimethylaminopropane
- 1-(p-chlorophenyl)-1-(2-pyridyl)-3-n,n-dimethylpropylamine
- 2-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine
- 2-[p-chloro-alpha-(2-dimethylaminoethyl)benzyl]pyridine
- gamma-(4-chlorophenyl)-n,n-dimethyl-2-pyridinepropanamin
- RS-Chlorpheniramine
- dl-1-(p-Chlorophenyl)-1-(2-pyridyl)-3-(dimethylamino)propane
- gamma-(4-Chlorophenyl)-gamma-(2-pyridyl)propyldimethylamine
- Sildenafil
- Clofeniramina
- DB01114
- FT-0665002
- Lopac0_000261
- AKOS001650136
- PiriIton
- SDCCGSBI-0050249.P002
- 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (S)-
- IDI1_000596
- 3-(4-chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine
- Chlor-trimeton
- DTXSID0022804
- chlorpheniaramine maleate
- CHLORPHENAMINE [WHO-DD]
- 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
- SB19135
- 3U6IO1965U
- 132-22-9
- Phenetron
- Q420133
- Chlo-amine
- Chlorphenaminum (INN-Latin)
- C06905
- UNII-3U6IO1965U
- 5-HT,N-ACETYL
- 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-
- Chlorphenaminum [INN-Latin]
- HSDB 3032
- .gamma.-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine
- NCGC00015227-06
- NCGC00162108-01
- Chloropheniramine
- NCGC00015227-19
- NCGC00015227-09
- Telachlor
- NCGC00015227-05
- BSPBio_000134
- R06AB04
- NCGC00162108-02
- Aller-Chlor
- Clorfeniramina
- FT-0772034
- BRD-A04553218-050-03-0
- NCGC00015227-04
- CHEMBL505
- Chlorphenamine (INN)
- Chlorphenamine
- 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-
- EN300-708772
- L000003
- Chlorphenaminum
- CHLORPHENIRAMINE [MI]
- NINDS_000596
- Chlorpheniramine polistirex [USAN]
- Teldrin
- KBio1_000596
- n.-Propanamine, 3-(4-chlorophenyl)-3-(2-pyridyl)-N,N-dimethyl-
- AKOS022060794
- NS00010179
- Clorfenamina
- Prestwick3_000117
- 2-(P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)PYRIDINE
- HMS3428J07
- Chlorphenamine [INN]
- CHLORPHENIRAMINE COMPONENT OF TUZISTRA
- DTXCID402804
- CHLORPHENIRAMINE [HSDB]
- Chlorpheniraminum
- Chlorphenamin
- SPBio_002073
- Oprea1_779072
- Chlorpheniramine-d6see c424303
- Clorfeniramina [Italian]
- CS-0009285
- Chlorphenamine [INN:BAN]
- CHEBI:52010
- [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- [3H]Chlorphenamine
- HY-B0286
- gamma-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine
- 783AHI015X
- GTPL6976
- EINECS 205-054-0
- TUZISTRA COMPONENET OF CHLORPHENIRAMINE
- DivK1c_000596
- Clorfenamina [INN-Spanish]
- Chlorpheniramine polistirex
- Clofeniramina (TN)
- Hayon
- NCGC00015227-03
- 25523-97-1 (free base)
- Chloropheniramine maleate
- Prestwick2_000117
- Chlor-Pro
- D07398
- W-108317
- [3H]Chlorpheniramine
- Prestwick1_000117
- N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine #
- BPBio1_000148
- Chloropiril
- CHLORPHENIRAMINE [VANDF]
- Dexchlorpheniramine free base
- Prestwick0_000117
- 3-(p-Chlorophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
- SCHEMBL4219
- Pyridine, 2-[p-chloro-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-(+)-
- S-(+)-Chlorpheniramine
- BDBM35938
- BRD-A04553218-050-08-9
- Clorfenamina (INN-Spanish)
- 2-[p-chloro-alpha-[2-(dimethylamino)ethyl]benzyl]pyridine
- CCG-108982
- HMS2090M21
- 113-92-8
- pyridine, 2-[p-chloro-alpha-(2-dimethylaminoethyl)benzyl]-
- BRD-A04553218-050-16-2
- STK736174
- BBL012285
- DA-62286
- Chlorphenamine Maleate
- G77687
- Chlorpheniramine
-
- MDL: MFCD00053581
- Inchi: 1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
- InChI Key: SOYKEARSMXGVTM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CN=1)CCN(C)C
Computed Properties
- Exact Mass: 274.12387
- Monoisotopic Mass: 274.124
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 16.1A^2
Experimental Properties
- Density: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 25°C
- Boiling Point: bp1.0 142°
- Flash Point: 183°C
- Refractive Index: 1.5749 (estimate)
- Solubility: Very slightly soluble (0.3 g/l) (25 º C),
- PSA: 16.13
- LogP: 3.81860
Chlorpheniramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C424705-10mg |
Chlorpheniramine |
132-22-9 | 10mg |
$ 282.00 | 2023-09-08 | ||
| TRC | C424705-25mg |
Chlorpheniramine |
132-22-9 | 25mg |
$ 661.00 | 2023-09-08 | ||
| TRC | C424705-50mg |
Chlorpheniramine |
132-22-9 | 50mg |
$ 1294.00 | 2023-09-08 | ||
| TRC | C424705-100mg |
Chlorpheniramine |
132-22-9 | 100mg |
$2172.00 | 2023-05-18 | ||
| Enamine | EN300-708772-0.05g |
[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine |
132-22-9 | 0.05g |
$73.0 | 2023-05-31 | ||
| Aaron | AR009C9S-10mg |
CHLOROPHENIRAMINE-D4 |
132-22-9 | 93% | 10mg |
$176.00 | 2025-02-12 | |
| Aaron | AR009C9S-50mg |
CHLOROPHENIRAMINE-D4 |
132-22-9 | 93% | 50mg |
$466.00 | 2025-02-12 | |
| Aaron | AR009C9S-250mg |
Chloropheniramine-d4 |
132-22-9 | 98% | 250mg |
$1790.00 | 2023-12-16 | |
| Aaron | AR009C9S-1g |
Chloropheniramine-d4 |
132-22-9 | 98% | 1g |
$3813.00 | 2023-12-16 | |
| 1PlusChem | 1P009C1G-10mg |
Chloropheniramine-d4 |
132-22-9 | 98% | 10mg |
$191.00 | 2023-12-22 |
Chlorpheniramine Suppliers
Chlorpheniramine Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Chlorpheniramine
Chlorpheniramine: A Comprehensive Overview
Chlorpheniramine, also known by its CAS number 132-22-9, is a widely recognized antihistamine medication that has been in use for decades. It belongs to the class of drugs known as H1 receptor antagonists, which are primarily used to alleviate symptoms associated with allergies. The compound is chemically classified as a piperazine derivative, and its molecular formula is C13H16ClN3. Over the years, Chlorpheniramine has been extensively studied for its pharmacological properties, therapeutic applications, and potential side effects.
The primary mechanism of action of Chlorpheniramine involves blocking the H1 histamine receptors in the body. Histamines are chemicals released by mast cells during an allergic reaction, leading to symptoms such as itching, sneezing, and runny nose. By inhibiting these receptors, Chlorpheniramine effectively reduces the severity of allergic symptoms. Recent studies have also explored its anti-inflammatory properties, which may contribute to its efficacy in managing chronic conditions like asthma and eczema.
In terms of clinical applications, Chlorpheniramine is commonly prescribed for the treatment of seasonal allergies, such as hay fever. It is also used to manage allergic reactions to insect bites and certain foods. The drug is available in various forms, including tablets, capsules, and liquid suspensions, making it suitable for both adults and children. Recent research has highlighted the potential benefits of combining Chlorpheniramine with other medications to enhance its therapeutic effects while minimizing adverse reactions.
The pharmacokinetics of Chlorpheniramine have been well-documented. After oral administration, the drug is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 1-2 hours. It has a relatively short half-life of approximately 8-10 hours, which necessitates multiple daily doses for sustained symptom relief. The liver metabolizes the drug extensively via cytochrome P450 enzymes, leading to the formation of inactive metabolites that are subsequently excreted through urine.
One area of recent interest in the study of Chlorpheniramine is its potential off-label uses. For instance, some researchers have explored its role in treating pruritus (itching) associated with chronic kidney disease and certain skin conditions. Additionally, there has been growing interest in understanding its impact on sleep quality due to its sedative properties. Clinical trials have shown that while it can induce drowsiness in some patients, it may also improve sleep continuity in individuals with severe allergic symptoms.
The safety profile of Chlorpheniramine is generally favorable when used as directed. Common side effects include drowsiness, dry mouth, and dizziness. However, more serious adverse reactions such as palpitations or urinary retention are rare but require medical attention if they occur. Recent studies have emphasized the importance of patient-specific factors, such as age and underlying health conditions, in determining the optimal dosage and monitoring requirements.
In conclusion, Chlorpheniramine, with its CAS number 132-22-9 listed on various chemical databases like PubChem and ChemSpider (where it can be found under identifiers like CID 6747), remains a cornerstone in allergy treatment due to its efficacy and well-understood pharmacological profile. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, ensuring that this drug remains relevant in modern medicine.
132-22-9 (Chlorpheniramine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)